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molecular formula Bi2Mo2O9-12 B8704337 Dibismuth molybdenum hexaoxide CAS No. 13595-85-2

Dibismuth molybdenum hexaoxide

Cat. No. B8704337
M. Wt: 753.9 g/mol
InChI Key: DKUYEPUUXLQPPX-UHFFFAOYSA-N
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Patent
US04415482

Procedure details

171 grams of molybdenum trioxide (MoO3) were dissolved in a mixture of 433 ml of water and 215 ml of 57% ammonium hydroxide, added to a solution of 251.7 grams of bismuth trioxide (Bi2O3) in 833 ml of water and 367 ml of 70% nitric acid with stirring. The pH of the resulting mixtures were adjusted to between 1 and 6.5 using ammonium hydroxide and heated for approximately 2 hours at 100° C. The bismuth molybdate precipitate was filtered and washed with approximately 500 ml of water.
Quantity
171 g
Type
reactant
Reaction Step One
Name
Quantity
433 mL
Type
solvent
Reaction Step One
Quantity
215 mL
Type
solvent
Reaction Step One
Quantity
251.7 g
Type
reactant
Reaction Step Two
Name
Quantity
833 mL
Type
solvent
Reaction Step Two
Quantity
367 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mo:1](=O)(=O)=[O:2].[O-2:5].[O-2].[O-2].[Bi:8]>O.[OH-].[NH4+].[N+]([O-])(O)=O>[O-2:2].[O-2:5].[O-2:2].[O-2:2].[O-2:2].[O-2:2].[O-2:2].[O-2:2].[O-2:2].[Mo:1].[Mo:1].[Bi+3:8].[Bi+3:8] |f:1.2.3.4,6.7,9.10.11.12.13.14.15.16.17.18.19.20.21|

Inputs

Step One
Name
Quantity
171 g
Type
reactant
Smiles
[Mo](=O)(=O)=O
Name
Quantity
433 mL
Type
solvent
Smiles
O
Name
Quantity
215 mL
Type
solvent
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
251.7 g
Type
reactant
Smiles
[O-2].[O-2].[O-2].[Bi]
Name
Quantity
833 mL
Type
solvent
Smiles
O
Name
Quantity
367 mL
Type
solvent
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The bismuth molybdate precipitate was filtered
WASH
Type
WASH
Details
washed with approximately 500 ml of water

Outcomes

Product
Name
Type
Smiles
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Bi+3].[Bi+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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